molecular formula C12H12OS B13096644 4-(Cyclobutanecarbonyl)thiobenzaldehyde

4-(Cyclobutanecarbonyl)thiobenzaldehyde

Cat. No.: B13096644
M. Wt: 204.29 g/mol
InChI Key: JHUWYGPWVNYRDD-UHFFFAOYSA-N
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Description

4-(Cyclobutanecarbonyl)thiobenzaldehyde is a thiobenzaldehyde derivative featuring a cyclobutanecarbonyl substituent at the para position of the benzene ring. The thiocarbonyl (C=S) group distinguishes it from conventional aldehydes (C=O), imparting enhanced electrophilicity and reactivity toward nucleophiles and cycloaddition reactions . The cyclobutanecarbonyl moiety introduces steric bulk and electron-withdrawing effects due to its carbonyl group, which may modulate the compound’s stability, electronic properties, and application in synthetic chemistry.

Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

4-(cyclobutanecarbonyl)thiobenzaldehyde

InChI

InChI=1S/C12H12OS/c13-12(10-2-1-3-10)11-6-4-9(8-14)5-7-11/h4-8,10H,1-3H2

InChI Key

JHUWYGPWVNYRDD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(C=C2)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutanecarbonyl)thiobenzaldehyde typically involves the reaction of cyclobutanecarbonyl chloride with thiobenzaldehyde. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. A common method involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also help in monitoring and optimizing the reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutanecarbonyl)thiobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thioalcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiobenzaldehyde group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioalcohols.

    Substitution: Various substituted thiobenzaldehyde derivatives.

Scientific Research Applications

4-(Cyclobutanecarbonyl)thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms involving sulfur-containing substrates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclobutanecarbonyl)thiobenzaldehyde involves its interaction with various molecular targets. The thiobenzaldehyde moiety can act as a nucleophile, participating in various chemical reactions. The cyclobutanecarbonyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Electronic Effects :

  • In contrast, the cyano group in 4-cyanobenzaldehyde thiosemicarbazone stabilizes the thiocarbonyl via resonance, reducing its reactivity toward hydrolysis .

Steric Effects :

  • The cyclobutanecarbonyl group introduces greater steric hindrance than methyl or cyano substituents. This may limit access to the thiocarbonyl group in cycloadditions, as seen in thiobenzaldehyde’s rapid [4+2] reactions with tetrazines .
2.3 Stability and Degradation Pathways
  • Thiobenzaldehyde derivatives are susceptible to oxidation and hydrolysis. For example, thiobenzaldehyde degrades to benzaldehyde in the presence of thiols or oxidizing agents .
  • The cyclobutanecarbonyl group may stabilize the thiocarbonyl against hydrolysis through inductive effects but could also introduce new degradation pathways (e.g., cyclobutane ring strain).
2.4 Computational and Experimental Challenges
  • Computational modeling of thiobenzaldehyde derivatives is complicated by sulfur’s parameterization in density functional theory (DFT), leading to uncertainties in predicting electronic structures .
  • Experimental studies on this compound are scarce, necessitating extrapolation from analogous compounds.

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